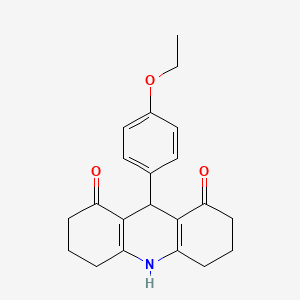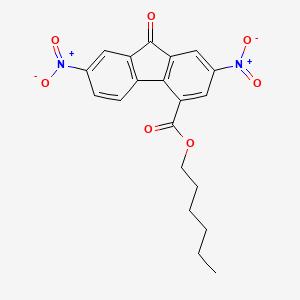![molecular formula C27H29N5O5S B11612087 5-[(4-{3-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide](/img/structure/B11612087.png)
5-[(4-{3-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-{3-[(1-Hydroxy-2-méthylpropan-2-yl)sulfamoyl]-4-méthylphényl}phtalazin-1-yl)amino]-2-méthoxybenzamide est un composé organique complexe avec une structure unique qui comprend plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-[(4-{3-[(1-Hydroxy-2-méthylpropan-2-yl)sulfamoyl]-4-méthylphényl}phtalazin-1-yl)amino]-2-méthoxybenzamide implique plusieurs étapes, y compris la formation de composés intermédiaires. Le processus commence généralement par la préparation de l'intermédiaire phtalazin-1-yl, suivie de l'introduction du groupe sulfamoyle et de la partie méthoxybenzamide. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réactions à grande échelle utilisant des équipements automatisés pour garantir la cohérence et l'efficacité. Le processus peut inclure des étapes telles que la distillation, la cristallisation et la purification pour isoler le produit final. Les mesures de sécurité et le contrôle de la qualité sont essentiels pour garantir que le composé répond aux normes requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
5-[(4-{3-[(1-Hydroxy-2-méthylpropan-2-yl)sulfamoyl]-4-méthylphényl}phtalazin-1-yl)amino]-2-méthoxybenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d'oxydation, modifiant potentiellement ses propriétés chimiques.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à la formation de nouveaux composés.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions. Les conditions impliquent souvent des températures spécifiques, des niveaux de pH et des solvants pour optimiser les résultats de la réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut entraîner la formation d'amines ou d'alcools.
Applications de recherche scientifique
5-[(4-{3-[(1-Hydroxy-2-méthylpropan-2-yl)sulfamoyl]-4-méthylphényl}phtalazin-1-yl)amino]-2-méthoxybenzamide a plusieurs applications de recherche scientifique :
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les processus cellulaires et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, telles que son rôle dans le développement de médicaments pour traiter diverses maladies.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de 5-[(4-{3-[(1-Hydroxy-2-méthylpropan-2-yl)sulfamoyl]-4-méthylphényl}phtalazin-1-yl)amino]-2-méthoxybenzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
5-[(4-{3-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-[(4-{3-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- (S)-5-(1-Hydroxy-2-méthylpropan-2-yl)-3-(3-hydroxypropyl)-1,3-oxazolidin-4-one
- Autres dérivés de phtalazin-1-yl
Unicité
5-[(4-{3-[(1-Hydroxy-2-méthylpropan-2-yl)sulfamoyl]-4-méthylphényl}phtalazin-1-yl)amino]-2-méthoxybenzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C27H29N5O5S |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
5-[[4-[3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-4-methylphenyl]phthalazin-1-yl]amino]-2-methoxybenzamide |
InChI |
InChI=1S/C27H29N5O5S/c1-16-9-10-17(13-23(16)38(35,36)32-27(2,3)15-33)24-19-7-5-6-8-20(19)26(31-30-24)29-18-11-12-22(37-4)21(14-18)25(28)34/h5-14,32-33H,15H2,1-4H3,(H2,28,34)(H,29,31) |
Clé InChI |
IBWLZPWYZWXMIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)S(=O)(=O)NC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11612008.png)

![2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11612025.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11612031.png)
![methyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11612038.png)
![4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B11612044.png)
![(3Z)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-{[4-(propan-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11612048.png)

![(4E)-4-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11612054.png)
![8-Ethyl-2-(4-{[(2-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11612056.png)
![Methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11612059.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11612070.png)
![(7Z)-3-(3-bromophenyl)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612086.png)
![methyl 4-[2-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11612094.png)
